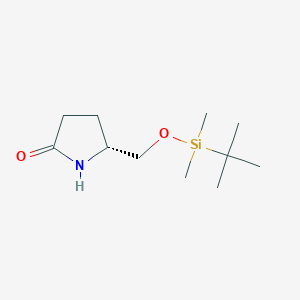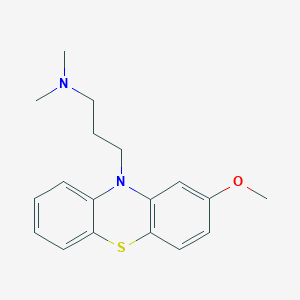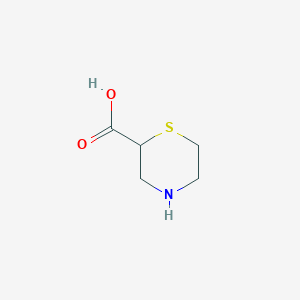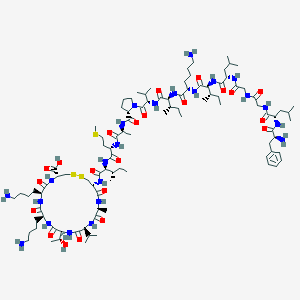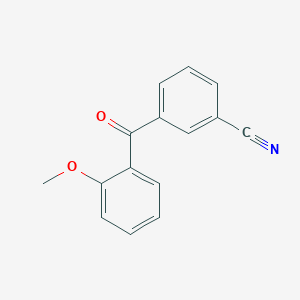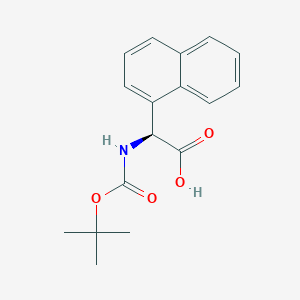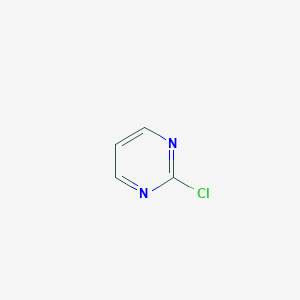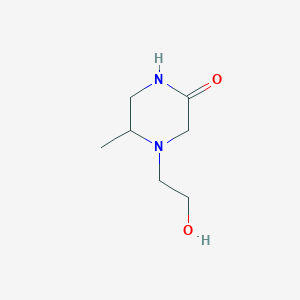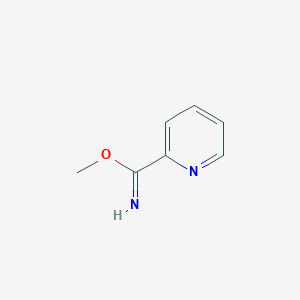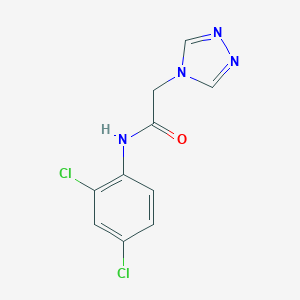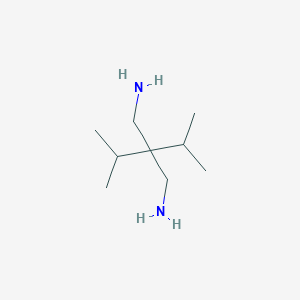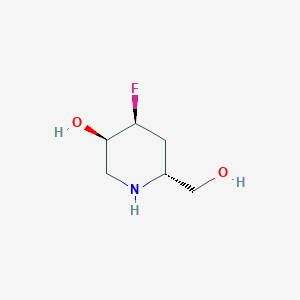
(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a piperidine derivative and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has potential applications in medical research. It has been studied as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood. However, it is believed to act as an agonist for certain receptors in the brain, such as the dopamine D1 and D2 receptors. This compound may also affect the levels of certain neurotransmitters, such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and cognitive function. This compound has also been shown to improve memory and learning in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its potential as a radioligand in PET imaging. This compound has a high affinity for certain receptors in the brain, which makes it a useful tool for studying these receptors in vivo. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. This compound has been shown to improve memory and cognitive function in animal studies, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol involves the reaction of 4-fluoro-3-hydroxybutanal with piperidine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or magnesium sulfate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
158955-61-4 |
|---|---|
Produktname |
(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Molekularformel |
C6H12FNO2 |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(3R,4S,6R)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5+,6-/m1/s1 |
InChI-Schlüssel |
SPSOUXLLOJBBTK-NGJCXOISSA-N |
Isomerische SMILES |
C1[C@@H](NC[C@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
Kanonische SMILES |
C1C(NCC(C1F)O)CO |
Synonyme |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4beta,5beta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




